![molecular formula C14H17ClN2O2S2 B2703707 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946248-74-4](/img/structure/B2703707.png)
2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as DMTS, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a chloro and dimethylamino group, as well as a thiophene ring. The unique structure of DMTS gives it a range of interesting properties that make it useful for various research applications.
Scientific Research Applications
Endothelin Antagonists : Murugesan et al. (1998) investigated biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. They found that certain substitutions on the pendant phenyl ring improved binding and functional activity, indicating potential uses in cardiovascular therapies (Murugesan et al., 1998).
Tautomerism Studies : Beuchet et al. (1999) studied 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, focusing on its tautomeric equilibrium and crystalline cohesion, which is important for understanding the compound's chemical properties (Beuchet et al., 1999).
Synthesis and Biological Screening : Aziz‐ur‐Rehman et al. (2014) synthesized various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and assessed their biological potential. This research contributes to the development of new pharmaceutical compounds (Aziz‐ur‐Rehman et al., 2014).
Molecular Docking and Bioassay as Cyclooxygenase-2 Inhibitor : Al-Hourani et al. (2016) conducted a study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. They focused on its synthesis, molecular docking, and bioassay studies, indicating its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Metalated Sulfonamides in Synthesis : Familoni (2002) highlighted the potential of arylsulfonamides in Directed ortho Metalation (DoM) methodology. This research demonstrates the application of these compounds in heterocyclic synthesis and other chemical transformations (Familoni, 2002).
Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides and evaluated their antibacterial and antifungal activities. This study contributes to the discovery of new antimicrobial agents (Ghorab et al., 2017).
Synthesis and Characterization for Nonlinear Optics : Umezawa et al. (2005) synthesized and investigated several salts of l-methyl-4-[4-(dimethylamino)phenylethynyl]pyridinium for second-order nonlinear optics, demonstrating the potential of these compounds in optical materials science (Umezawa et al., 2005).
Carbonic Anhydrase Inhibitors : Lolak et al. (2019) reported the synthesis and testing of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase, an enzyme important in many physiological processes (Lolak et al., 2019).
properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S2/c1-17(2)13(11-7-8-20-10-11)9-16-21(18,19)14-6-4-3-5-12(14)15/h3-8,10,13,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRLCRFGVNJHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide |
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